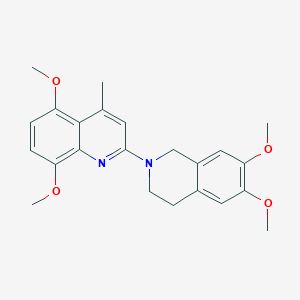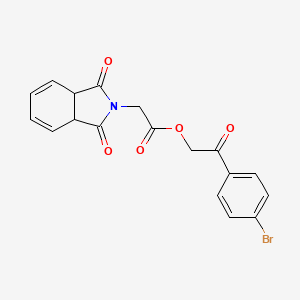![molecular formula C14H17ClN2O2 B3865069 2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3865069.png)
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol
Vue d'ensemble
Description
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol, commonly known as CQ, is a synthetic compound that belongs to the family of quinolines. The compound has been extensively studied for its potential therapeutic properties in various medical fields, including malaria, cancer, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of CQ varies depending on the medical field in which it is used. In the field of malaria, CQ inhibits the heme polymerization process in the parasite, leading to its death. In the field of cancer, CQ inhibits autophagy, leading to increased cell death. CQ also induces apoptosis in cancer cells, leading to their death. In the field of autoimmune diseases, CQ inhibits the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity.
Biochemical and Physiological Effects:
CQ has been shown to have various biochemical and physiological effects in different medical fields. In the field of malaria, CQ has been shown to inhibit the heme polymerization process in the parasite, leading to its death. In the field of cancer, CQ has been shown to inhibit autophagy and induce apoptosis in cancer cells, leading to their death. In the field of autoimmune diseases, CQ has been shown to inhibit the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity. CQ has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
CQ has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its broad range of potential therapeutic applications in various medical fields. However, one of the limitations is the emergence of drug-resistant strains of the parasite in the field of malaria, which limits the use of CQ as a first-line treatment. Another limitation is the potential for toxicity at high doses, which can limit its use in some medical fields.
Orientations Futures
There are several future directions for the study of CQ. One direction is the development of new derivatives of CQ with improved therapeutic properties. Another direction is the study of the mechanism of action of CQ in different medical fields to better understand its potential therapeutic applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of CQ can help to optimize its dosing and minimize its potential side effects. Finally, the development of new drug delivery systems for CQ can improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
CQ has been extensively studied for its potential therapeutic properties in various medical fields. In the field of malaria, CQ has been used as a first-line treatment for uncomplicated malaria caused by Plasmodium falciparum. CQ is known to inhibit the heme polymerization process in the parasite, leading to its death. However, the emergence of drug-resistant strains of the parasite has limited the use of CQ in malaria treatment.
In the field of cancer, CQ has been shown to enhance the efficacy of chemotherapy by inhibiting autophagy, a process by which cells recycle their own components. Inhibition of autophagy has been shown to sensitize cancer cells to chemotherapy, leading to increased cell death. CQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
In the field of autoimmune diseases, CQ has been used as an immunosuppressive agent to treat conditions such as lupus erythematosus and rheumatoid arthritis. CQ is known to inhibit the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity.
Propriétés
IUPAC Name |
2-[(7-chloro-4-methylquinolin-2-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-8-14(17(4-6-18)5-7-19)16-13-9-11(15)2-3-12(10)13/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTINJVUGMVYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-4-methylquinolin-2-yl)-(2-hydroxyethyl)amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methylphenoxy)acetyl]-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide](/img/structure/B3864988.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B3865001.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3865005.png)

![N-(4-chlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865015.png)


![N'-[2-(allyloxy)benzylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B3865040.png)
![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B3865047.png)

![N,N'-(1,2-ethanediylbis{imino[1-(1,3-benzodioxol-5-yl)-3-oxo-1-propene-3,2-diyl]})dibenzamide](/img/structure/B3865075.png)
![2-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3865076.png)

